molecular formula C31H28ClNO4 B408704 2-phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B408704
M. Wt: 514g/mol
InChI Key: JIJGVAKBMFLSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, phenyl groups, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Introduction of Phenyl Groups: Phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Carboxylate Ester: The carboxylate ester can be formed by esterification of the corresponding carboxylic acid with 2-phenoxyethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and quinoline rings, using reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium methoxide, lithium aluminum hydride, tetrahydrofuran.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted phenyl and quinoline derivatives.

Scientific Research Applications

2-phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:

    2-phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but lacks the hexahydroquinoline core.

    2-phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-tetrahydroquinoline-3-carboxylate: Similar structure but has a tetrahydroquinoline core instead of hexahydroquinoline.

    2-phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-octahydroquinoline-3-carboxylate: Similar structure but has an octahydroquinoline core.

The uniqueness of this compound lies in its specific combination of functional groups and the hexahydroquinoline core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H28ClNO4

Molecular Weight

514g/mol

IUPAC Name

2-phenoxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C31H28ClNO4/c1-20-28(31(35)37-16-15-36-25-13-6-3-7-14-25)29(22-11-8-12-24(32)17-22)30-26(33-20)18-23(19-27(30)34)21-9-4-2-5-10-21/h2-14,17,23,29,33H,15-16,18-19H2,1H3

InChI Key

JIJGVAKBMFLSFY-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl)C(=O)OCCOC5=CC=CC=C5

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl)C(=O)OCCOC5=CC=CC=C5

Origin of Product

United States

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